![molecular formula C15H18N2O3 B5180030 ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate CAS No. 356790-55-1](/img/structure/B5180030.png)
ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate
Overview
Description
Ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate, also known as ethyl 2-(3-ethyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoate, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a member of the phthalazine family and has a variety of biological activities that make it a promising candidate for further study.
Mechanism of Action
The mechanism of action of ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 2-(3-ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate is not fully understood, but it is believed to involve the modulation of multiple signaling pathways in the body. One of the key pathways that this compound affects is the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Ethyl 2-(3-ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate has been shown to activate this pathway, leading to increased antioxidant and anti-inflammatory activity in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 2-(3-ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate are varied and complex. This compound has been shown to have antioxidant and anti-inflammatory effects, as well as neuroprotective effects. Additionally, ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 2-(3-ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate has been shown to have anti-tumor activity and may be useful in the treatment of cancer. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 2-(3-ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate in lab experiments is its well-established synthesis method. Additionally, this compound has a variety of potential applications in scientific research, particularly in the field of neuroscience. However, one of the limitations of using this compound in lab experiments is its complex mechanism of action, which makes it difficult to fully understand its effects on the body.
Future Directions
There are many potential future directions for research related to ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 2-(3-ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate. One area of research that is particularly promising is the development of new treatments for neurodegenerative diseases. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential applications in other areas of scientific research. Finally, further studies are needed to explore the limitations of using this compound in lab experiments and to develop new methods for studying its effects on the body.
Synthesis Methods
The synthesis of ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 2-(3-ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate involves the reaction of ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate acetoacetate with hydrazine hydrate, followed by the reaction of the resulting hydrazide with phthalic anhydride. The final product is obtained through esterification of the resulting acid with ethanol. This synthesis method has been well-established and has been used in many studies involving ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 2-(3-ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate.
Scientific Research Applications
Ethyl 2-(3-ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate has a variety of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate 2-(3-ethyl 2-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate-4-oxo-3,4-dihydro-1-phthalazinyl)propanoate has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of other diseases such as cancer and cardiovascular disease.
properties
IUPAC Name |
ethyl 2-(3-ethyl-4-oxophthalazin-1-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-17-14(18)12-9-7-6-8-11(12)13(16-17)10(3)15(19)20-5-2/h6-10H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUXMYGEGRMYOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2C(=N1)C(C)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401180356 | |
Record name | Ethyl 3-ethyl-3,4-dihydro-α-methyl-4-oxo-1-phthalazineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401180356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
356790-55-1 | |
Record name | Ethyl 3-ethyl-3,4-dihydro-α-methyl-4-oxo-1-phthalazineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=356790-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-ethyl-3,4-dihydro-α-methyl-4-oxo-1-phthalazineacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401180356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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